molecular formula C14H16F3N3O2S B6964257 3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide

3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide

Cat. No.: B6964257
M. Wt: 347.36 g/mol
InChI Key: KDCAFZNGDYODEN-UHFFFAOYSA-N
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Description

3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide is a complex organic compound that features a cyano group, a trifluoroethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.

    Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is typically introduced through a sulfonylation reaction using benzenesulfonyl chloride.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the cyano group can participate in hydrogen bonding or other interactions. The benzenesulfonamide moiety can further stabilize the compound’s interaction with its target, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the cyano group and benzenesulfonamide moiety contribute to its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2S/c15-14(16,17)10-20-6-4-12(5-7-20)19-23(21,22)13-3-1-2-11(8-13)9-18/h1-3,8,12,19H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCAFZNGDYODEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC(=C2)C#N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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